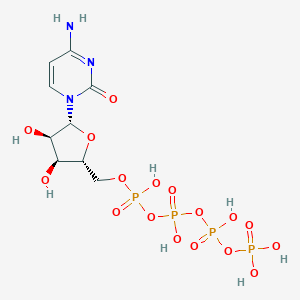
2-(2-Oxo-4-imidazolin-4-yl)ethylamine
Overview
Description
2-(2-Oxo-4-imidazolin-4-yl)ethylamine is a chemical compound characterized by the presence of an imidazoline ring with an oxo group at the 2-position and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylenediamine with glyoxal to form the imidazoline ring, followed by oxidation to introduce the oxo group. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate cyclization.
Solvent: Aqueous or alcoholic solvents to dissolve reactants and control the reaction environment.
Catalysts: Acidic or basic catalysts to promote cyclization and oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key aspects include:
Reactant Purity: High-purity starting materials to ensure consistent product quality.
Reaction Control: Automated systems to monitor and adjust reaction parameters in real-time.
Purification: Techniques such as crystallization or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-4-imidazolin-4-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the imidazoline ring or the ethylamine side chain.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or alter the imidazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl groups, or other functional groups.
Scientific Research Applications
2-(2-Oxo-4-imidazolin-4-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly histamine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antihistaminic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine involves its interaction with molecular targets such as histamine receptors. The compound can bind to these receptors, potentially modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with H1 or H2 histamine receptors.
Signal Transduction: Activation or inhibition of downstream signaling pathways.
Cellular Effects: Modulation of cellular responses such as inflammation or immune response.
Comparison with Similar Compounds
Similar Compounds
Histamine: A naturally occurring compound with similar structural features.
2-(2-Thiono-4-imidazolin-4-yl)ethylamine: A sulfur analog with different pharmacological properties.
Benzylhistamines: Compounds with benzyl groups attached to the histamine structure.
Uniqueness
2-(2-Oxo-4-imidazolin-4-yl)ethylamine is unique due to its specific structural modifications, which can result in distinct biological activities compared to similar compounds. Its oxo group and ethylamine side chain confer unique properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-2-1-4-3-7-5(9)8-4/h3H,1-2,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBJEUVWFPXMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143245 | |
| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-21-3 | |
| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)






![heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene](/img/structure/B89332.png)





